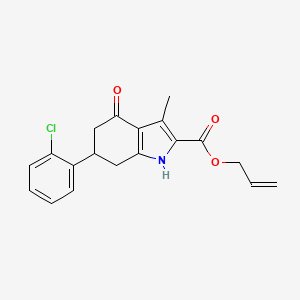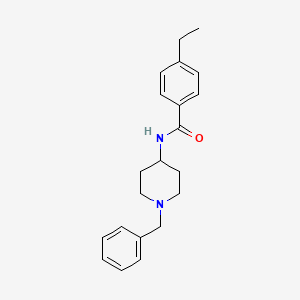![molecular formula C22H13BrO4 B4625980 10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4625980.png)
10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one
Overview
Description
Synthesis Analysis
The synthesis of related benzo[c]furo[3,2-g]chromen-5-one derivatives often involves green, catalyst-free, and solvent-free conditions, ensuring high yield and atom efficiency. For instance, a three-component reaction utilizing microwave irradiation has been developed for the efficient synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, demonstrating the potential for environmentally friendly and efficient synthetic pathways for similar compounds (Kumar et al., 2015).
Molecular Structure Analysis
Spectral analysis, quantum studies, and theoretical computations like DFT (Density Functional Theory) play crucial roles in understanding the molecular structure of benzo[c]furo[3,2-g]chromen-5-one derivatives. For instance, the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine was analyzed using DFT to establish its structural stability and reactivity, highlighting the advanced methods used to dissect the molecular intricacies of such compounds (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Benzo[c]furo[3,2-g]chromen-5-one derivatives undergo various chemical reactions, leading to the formation of complex structures with potential biological activities. The synthesis of substituted furo[3,2-g]chromeno[2,3-c]pyrazole and pyrazoline derivatives from 5-hydroxybergapten and 5-hydroxyisopimpinellin as EGFR and VEGFR-2 kinase inhibitors exemplifies the versatility of these compounds in chemical transformations (Amr et al., 2017).
Physical Properties Analysis
The physical properties of benzo[c]furo[3,2-g]chromen-5-one derivatives, including their crystal structure and thermodynamic properties, are crucial for their potential applications. The crystal structure analysis of related compounds, like 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, provides insights into their conformation and potential intermolecular interactions, which are essential for understanding their physical behavior (Al-Dies et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of functional groups. Studies on the reactivity descriptors, hyperpolarizability, and thermodynamic properties of benzo[c]furo[3,2-g]chromen-5-one derivatives offer comprehensive insights into their chemical behavior, which is pivotal for their application in various scientific domains (Halim & Ibrahim, 2022).
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of compounds structurally related to 10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one is in the field of antimicrobial research. For instance, a study on the synthesis of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones showcased their antibacterial evaluation against various bacterial strains, indicating broad-spectrum antibacterial activity for compounds derived from certain benzaldehydes, showcasing the potential for similar structures to act as antimicrobial agents (Velpula et al., 2015).
Antifungal and Antibacterial Properties
Another research focus is the development of chromone-based 1,2,3-triazoles for their antimicrobial properties. These compounds have been synthesized and tested for in vitro antibacterial and antifungal activities, showing pronounced activity against specific strains with low minimum inhibitory concentration (MIC) values, indicating the utility of chromenone derivatives in creating effective antimicrobial agents (Dofe et al., 2016).
Cytotoxicity and Cancer Research
The synthesis and evaluation of 2-aroyl-3-aryl-5H-furo[3,2-g]chromene derivatives highlight their potential in cancer research, particularly through their cytotoxic effects against certain cell lines. The structural analysis and pharmacological testing of these compounds provide insights into their applicability in developing cancer therapeutics (Hu et al., 2010).
Green Chemistry and Solvent-Free Synthesis
The application of green chemistry principles is exemplified in the synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones. This research demonstrates a high-yield, solvent-free method that emphasizes sustainability and efficiency in chemical synthesis, potentially paving the way for environmentally friendly approaches to synthesizing chromene derivatives (Kumar et al., 2015).
Kinase Inhibition for Therapeutic Development
Research into substituted furo[3,2-g]chromeno[2,3-c]pyrazole and pyrazoline derivatives from 5-hydroxybergapten and 5-hydroxyisopimpinellin has explored their potential as EGFR and VEGFR-2 kinase inhibitors. These findings suggest a route for developing new therapeutic agents targeting cancer and other diseases related to these kinases, illustrating the broad therapeutic potential of furochromene derivatives (Amr et al., 2017).
properties
IUPAC Name |
10-(4-bromophenyl)-3-methoxy-[1]benzofuro[6,5-c]isochromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrO4/c1-25-14-6-7-15-16-9-17-19(12-2-4-13(23)5-3-12)11-26-20(17)10-21(16)27-22(24)18(15)8-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVHSLUQKPASPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)
![3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4625922.png)
![N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4625926.png)


![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B4625945.png)
![N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4625947.png)

![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4625959.png)
![2-[(4-iodobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B4625963.png)
![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4625970.png)
![N-1,3-benzodioxol-5-yl-2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4625972.png)